pmx464

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-Cancer and Diagnostic Pharmaceuticals Discovery

Field: Medicinal Chemistry

Application: 2-Arylbenzothiazoles are a promising class of antiproliferative agents and potential diagnostic agents for Alzheimer’s disease.

Methods: Synthetic methods for the preparation of 2-arylbenzothiazoles as precursors of new-generation drugs have been analyzed in detail.

Synthetic Strategies of 2-Arylbenzothiazole

Antimicrobial and Antifungal Applications

Application: Benzothiazole derivatives have shown significant antimicrobial and antifungal activities.

Antioxidant Applications

Anti-HIV Applications

Anti-Parkinson Applications

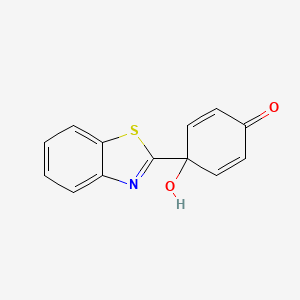

PMX464 is a novel thiol-reactive quinol compound recognized for its role as a potential inhibitor of the thioredoxin-thioredoxin reductase system. This compound is chemically characterized as 4-(benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one. PMX464 has garnered attention in the scientific community due to its unique mechanism of action, particularly its ability to inhibit the activity of thioredoxin and thioredoxin reductase, which are crucial for cellular redox balance and signaling pathways involved in various diseases, including cancer and inflammation .

PMX464 exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent. Studies have demonstrated that it inhibits NF-kB-dependent pro-inflammatory activation in alveolar epithelial cells, suggesting its potential therapeutic applications in inflammatory diseases . Furthermore, it has shown cytocidal effects against trypanosomes, indicating its utility in parasitic infections . The compound also induces cell cycle arrest in certain cancer cell lines, highlighting its potential as an anticancer therapeutic agent .

The synthesis of PMX464 typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate benzothiazole derivatives with cyclohexadienone intermediates. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Detailed methodologies can vary, but they generally emphasize the importance of maintaining thiol reactivity throughout the synthesis process to preserve the compound's biological efficacy .

PMX464 has a variety of applications in scientific research and potential therapeutic contexts:

- Cancer Research: Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further investigation as an anticancer drug.

- Inflammatory Diseases: PMX464's role in modulating inflammatory pathways positions it as a potential treatment for conditions characterized by excessive inflammation.

- Parasitology: Its effectiveness against trypanosomes suggests applications in treating parasitic infections such as African sleeping sickness .

Interaction studies involving PMX464 have focused on its binding affinity to thioredoxin and thioredoxin reductase. These studies reveal that PMX464 effectively disrupts the normal function of these proteins, leading to increased oxidative stress within cells. This disruption can trigger various cellular responses, including apoptosis and changes in gene expression related to inflammation and cancer progression . Additionally, PMX464 has been evaluated for its synergistic effects when combined with other therapeutic agents, enhancing its potential efficacy in clinical settings.

Several compounds share structural or functional similarities with PMX464. Notable examples include:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Thioredoxin Inhibitor 1 | Quinol derivative | Inhibits thioredoxin activity | Specificity towards certain cancer types |

| TrxR Inhibitor 2 | Benzothiazole derivative | Targets thioredoxin reductase | Dual action on both thioredoxin and reductase |

| Antitumor Quinol | Quinol with varied substitutions | Induces oxidative stress | Broad-spectrum anticancer activity |

PMX464 stands out due to its specific reactivity with thiol groups and its dual inhibition mechanism targeting both thioredoxin and thioredoxin reductase systems. This unique profile enhances its potential as a therapeutic agent compared to other similar compounds that may only target one aspect of redox biology .